2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide
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Overview
Description
2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide typically involves the reaction of 4-(trifluoromethyl)benzylamine with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters and reducing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding amine.
Oxidation: Oxidative conditions can lead to the formation of more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Utilized in the development of novel materials with specific properties such as hydrophobicity or electrical conductivity.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s reactivity and binding affinity. The acetamide moiety can also engage in hydrogen bonding, further affecting the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 4-(Trifluoromethyl)benzyl bromide
Uniqueness
2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide is unique due to the presence of both a bromine atom and a trifluoromethyl group, which impart distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
2-bromo-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c11-5-9(16)15-6-7-1-3-8(4-2-7)10(12,13)14/h1-4H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBLWFQYQPOXHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CBr)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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